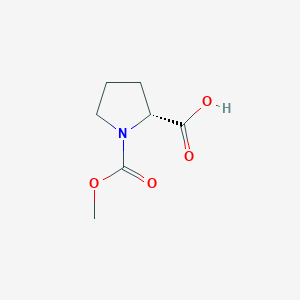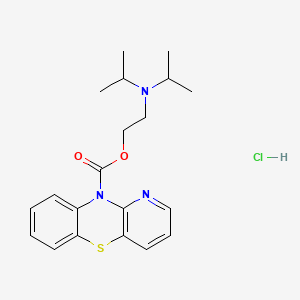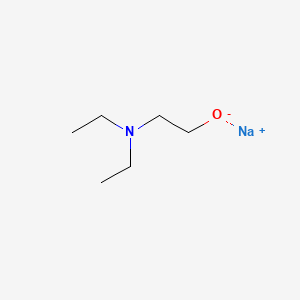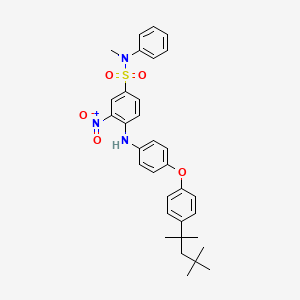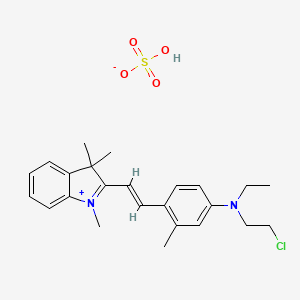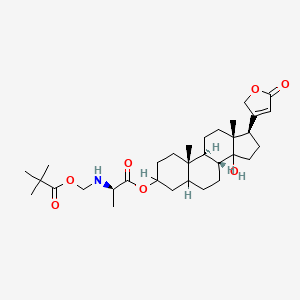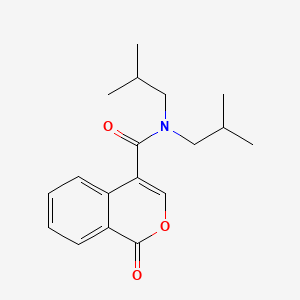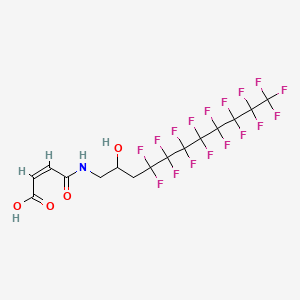
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate is a chemical compound with the molecular formula C23H39NO3S. It is known for its surfactant properties and is used in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecylpyridin-1-ium;4-methylbenzenesulfonate typically involves the reaction of dodecylpyridine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions. The product is then purified through recrystallization from methanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure consistent product quality. The final product is often obtained in high purity through multiple stages of purification, including distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt bacterial cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of 1-dodecylpyridin-1-ium;4-methylbenzenesulfonate primarily involves its surfactant properties. The compound interacts with lipid bilayers, disrupting the membrane structure and increasing permeability. This action is particularly effective against bacterial cell membranes, leading to cell lysis and death. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
1-dodecylpyridin-1-ium bromide: Similar surfactant properties but different counterion.
1-dodecylpyridin-1-ium chloride: Another surfactant with a different counterion.
Cetylpyridinium chloride: A widely used surfactant with a longer alkyl chain.
Uniqueness
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate is unique due to its specific combination of the dodecylpyridine cation and the 4-methylbenzenesulfonate anion. This combination provides distinct surfactant properties, making it particularly effective in disrupting lipid bilayers and enhancing solubility in various chemical reactions .
Propiedades
Número CAS |
20762-71-4 |
|---|---|
Fórmula molecular |
C24H37NO3S |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H30N.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-6-2-4-7(5-3-6)11(8,9)10/h11,13-14,16-17H,2-10,12,15H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
KCEQOESJQVRUBO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+]1=CC=CC=C1.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


